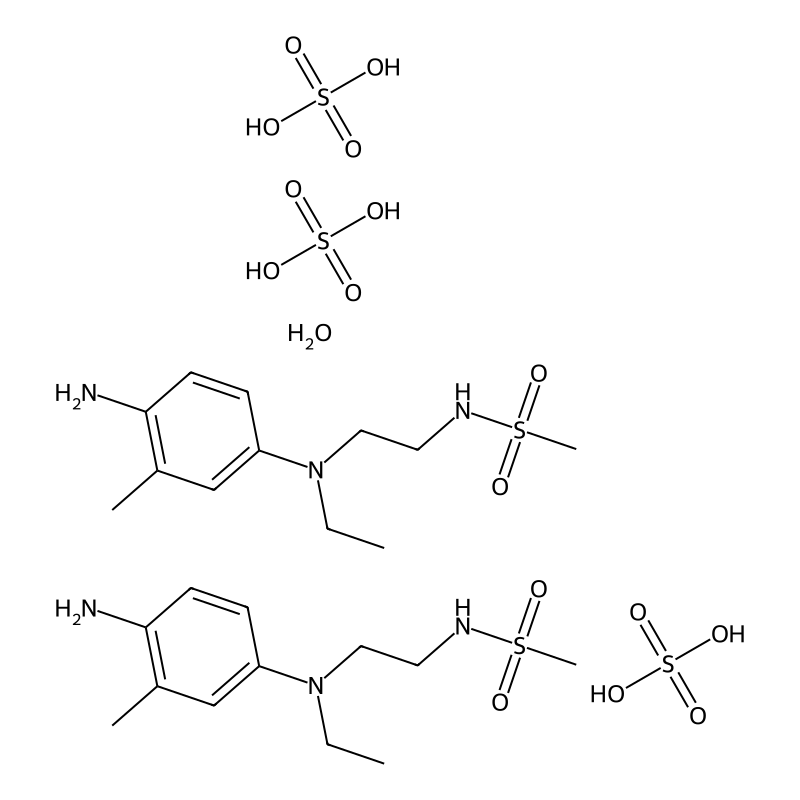Color developing agent CD-3

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Color Developing Agent CD-3, chemically known as N-Ethyl-N-(2-methanesulfonamidoethyl)-2-methyl-1,4-phenylenediamine sesquisulfate monohydrate, is a crucial compound in the field of photographic chemistry. It is primarily utilized in the development of color films and photographic papers. This compound appears as a white to light gray crystalline powder and has a molecular formula of with a molecular weight of approximately 836.999 g/mol .
In the context of color development, Color Developing Agent CD-3 functions by reducing silver ions in silver halide crystals during the photographic development process. The oxidized form of CD-3 then reacts with color couplers to produce dye molecules, which impart color to the developed film. This reaction is essential in processes such as VNF-1 and E-6, where CD-3 plays a pivotal role in achieving high-quality color reproduction .
While primarily recognized for its role in photography, Color Developing Agent CD-3 has been studied for potential biological activities. Some research indicates that it may interact with biological systems, but its primary application remains within chemical processes rather than direct biological use. Studies have explored its effects in biochemical research, particularly regarding brain phospholipids and cholesterol testing .
The synthesis of Color Developing Agent CD-3 typically involves several steps:
- Starting Materials: The synthesis begins with 2-methyl-1,4-phenylenediamine and ethylamine derivatives.
- Reactions: These starting materials undergo reactions involving sulfonation and subsequent formation of the sesquisulfate salt.
- Purification: The final product is purified through crystallization to obtain the desired crystalline form.
The detailed reaction pathways are often proprietary to manufacturers but generally follow established organic synthesis protocols .
Several compounds share similarities with Color Developing Agent CD-3, particularly within the category of color developing agents used in photography. Here are some notable examples:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| Color Developing Agent CD-2 | N-Ethyl-N-(2-methanesulfonamidoethyl)-4-amino-m-toluidine | Used primarily for black-and-white film development; less effective for color films compared to CD-3. |
| Color Developing Agent CD-4 | N-Ethyl-N-(2-methanesulfonamidoethyl)-m-phenylenediamine | Offers improved stability and performance over various pH levels compared to CD-3. |
| N,N-Diethyl-p-phenylenediamine | C12H18N2 | A simpler structure that serves as an alternative developer but lacks specificity for color film applications. |
Color Developing Agent CD-3 stands out due to its specific chemical structure that enables efficient dye formation during the development process, making it particularly valuable in modern photographic techniques .
Physical Description
Off-white to beige odorless crystalline solid; [Kodak MSDS]
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
General Manufacturing Information
Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-, sulfate (2:3): ACTIVE








